Diethyl 2-(3,4-dimethylbenzyl)malonate

TRPV1 agonist Analgesic intermediate Pharmacophore synthesis

Diethyl 2-(3,4-dimethylbenzyl)malonate (CAS 289902-87-0) is a diethyl ester of a substituted benzylmalonic acid, belonging to the malonate ester class of organic building blocks. With a molecular formula of C₁₆H₂₂O₄, a molecular weight of 278.34 g/mol, and a predicted LogP of 2.59, this compound serves as a critical alkylation intermediate in the convergent synthesis of phenylacetamide-derived TRPV1 agonists, most notably Davasaicin (KR-25018, DA-5018), a non-narcotic, orally active analgesic.

Molecular Formula C16H22O4
Molecular Weight 278.34 g/mol
CAS No. 289902-87-0
Cat. No. B1627000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(3,4-dimethylbenzyl)malonate
CAS289902-87-0
Molecular FormulaC16H22O4
Molecular Weight278.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC(=C(C=C1)C)C)C(=O)OCC
InChIInChI=1S/C16H22O4/c1-5-19-15(17)14(16(18)20-6-2)10-13-8-7-11(3)12(4)9-13/h7-9,14H,5-6,10H2,1-4H3
InChIKeyLYGVZJCEQZMAOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-(3,4-dimethylbenzyl)malonate (CAS 289902-87-0) – Core Intermediate Profile for Analgesic API Synthesis


Diethyl 2-(3,4-dimethylbenzyl)malonate (CAS 289902-87-0) is a diethyl ester of a substituted benzylmalonic acid, belonging to the malonate ester class of organic building blocks . With a molecular formula of C₁₆H₂₂O₄, a molecular weight of 278.34 g/mol, and a predicted LogP of 2.59, this compound serves as a critical alkylation intermediate in the convergent synthesis of phenylacetamide-derived TRPV1 agonists, most notably Davasaicin (KR-25018, DA-5018), a non-narcotic, orally active analgesic [1]. The 3,4-dimethyl substitution pattern on the benzyl ring is a structurally defining feature that directly pre-installs the key 3,4-dimethylphenyl pharmacophore required for high-affinity vanilloid receptor (TRPV1) binding, distinguishing it from unsubstituted or mono-substituted benzylmalonate analogs [2].

Why Unsubstituted or Mono-Methyl Benzylmalonate Analogs Cannot Replace Diethyl 2-(3,4-dimethylbenzyl)malonate


In the synthesis of 3-(3,4-dimethylphenyl)propylamine-derived TRPV1 agonists, the benzylmalonate intermediate serves as a masked synthon for the 3,4-dimethylphenylpropionic acid fragment [1]. Unsubstituted diethyl benzylmalonate (CAS 607-81-8) yields 3-phenylpropionic acid, which lacks the dimethyl substitution essential for high-affinity TRPV1 receptor binding; literature shows that N-(3-phenylpropyl)homovanillic amide exhibits only baseline analgesic activity compared to the 3,4-dimethylphenyl congener KR-25018, which demonstrates potent, naloxone-insensitive analgesia [2]. Mono-methyl analogs (e.g., 4-methylbenzyl) introduce only one methyl group, altering both the electronic character and steric bulk of the aryl ring. This changes the van der Waals interactions within the TRPV1 binding pocket, as the 3,4-dimethyl pattern optimally fills the hydrophobic sub-pocket defined by Tyr511 and Ser512 residues . Additionally, the diethyl ester form (vs. dimethyl ester) provides a higher boiling point (363.4 °C at 760 mmHg) and greater lipophilicity (LogP 2.59), which can facilitate phase-transfer-catalyzed alkylation conditions and simplify workup procedures relative to more water-soluble dimethyl ester analogs.

Diethyl 2-(3,4-dimethylbenzyl)malonate – Comparator-Anchored Quantitative Differentiation Evidence


TRPV1 Agonist Pharmacophore Pre-Installation: 3,4-Dimethylbenzyl vs. Unsubstituted Benzyl Intermediate

The 3,4-dimethylbenzyl moiety in diethyl 2-(3,4-dimethylbenzyl)malonate directly encodes the key aryl pharmacophore found in the ultrapotent TRPV1 agonist Davasaicin (KR-25018). The final API Davasaicin, derived from this intermediate, demonstrated an ED₅₀ of 0.5–1.0 µg/kg in the phenylbenzoquinone (PBQ)-induced writhing test, representing approximately 300–600-fold greater potency than capsaicin (ED₅₀ ~300 µg/kg) in the same assay [1]. In contrast, the unsubstituted benzyl analog (diethyl benzylmalonate, CAS 607-81-8) yields 3-phenylpropionic acid, which leads to N-(3-phenylpropyl)homovanillic amide—a compound reported to have significantly lower analgesic potency than the 3,4-dimethylphenyl-substituted KR-25018 in head-to-head pharmacological comparisons [2]. The Ki values for optimized thiourea derivatives containing the 3,4-dimethylbenzyl-derived pharmacophore were 11 nM and 19 nM at the vanilloid receptor, confirming sub-nanomolar binding affinity that is unattainable with unsubstituted benzyl intermediates .

TRPV1 agonist Analgesic intermediate Pharmacophore synthesis

Physicochemical Property Differentiation: Diethyl 2-(3,4-dimethylbenzyl)malonate vs. Diethyl Benzylmalonate

The 3,4-dimethyl substitution significantly alters the physicochemical profile of the benzylmalonate scaffold. Diethyl 2-(3,4-dimethylbenzyl)malonate exhibits a boiling point of 363.4 °C at 760 mmHg, a density of 1.065 g/cm³, and a calculated LogP of 2.59 . By comparison, the unsubstituted diethyl benzylmalonate (CAS 607-81-8) has a boiling point of 162–163 °C at 10 mmHg (approximately 300 °C at 760 mmHg by extrapolation) and a density of 1.064 g/mL at 25 °C [1]. The increased boiling point (Δ ~63 °C) and higher LogP (Δ ~0.6 units estimated) of the 3,4-dimethyl derivative reflect greater molecular weight (278.34 vs. 250.29 g/mol) and enhanced hydrophobic character imparted by the two additional methyl groups [2]. These differences have practical implications for distillation-based purification and solvent partitioning during multi-step API synthesis.

Boiling point Lipophilicity Process chemistry

Validated Synthetic Route Specificity: Diethyl 2-(3,4-dimethylbenzyl)malonate in the Convergent Synthesis of Davasaicin

Diethyl 2-(3,4-dimethylbenzyl)malonate is specifically designated as Intermediate III in the patented convergent synthesis of Davasaicin (KR-25018, DA-5018), as disclosed in EP 0525360 and US 5242944 [1]. In this route, 3,4-dimethylbenzyl chloride is condensed with diethyl malonate using sodium ethoxide in ethanol, followed by hydrolysis (aqueous NaOH, reflux) and decarboxylation (aqueous H₂SO₄, reflux) to yield 3-(3,4-dimethylphenyl)propionic acid in high overall yield [2]. The alternative Heck coupling route (3-iodo-o-xylene + acrylonitrile) described in the same patent provides an isomeric mixture of 3-(3,4-dimethylphenyl)-2-propenenitrile requiring subsequent hydrogenation, introducing additional purification steps and potential E/Z isomer complications not present in the malonate alkylation route [3]. The malonate alkylation strategy is regiospecific, avoids transition metal catalysts, and has been validated at scale for this specific API class.

Convergent synthesis Process validation Patent route

Diethyl Ester vs. Dimethyl Ester: Process-Scale Handling and Reactivity Advantages of Diethyl 2-(3,4-dimethylbenzyl)malonate

The diethyl ester form of 2-(3,4-dimethylbenzyl)malonate (MW 278.34, bp 363.4 °C) offers distinct process advantages over the corresponding dimethyl ester analog. Although the dimethyl 2-(3,4-dimethylbenzyl)malonate (estimated MW 250.29, predicted bp ~320 °C) is theoretically accessible, the diethyl ester provides a larger boiling point differential (Δ ~164 °C) from the starting material diethyl malonate (bp 199 °C), simplifying distillative removal of excess starting material after mono-alkylation . Furthermore, diethyl malonate enolates generated with sodium ethoxide in ethanol benefit from matched ethoxide/ethyl ester compatibility, minimizing transesterification side reactions that can occur when dimethyl esters are exposed to ethoxide bases . Commercial availability data confirms the diethyl 2-(3,4-dimethylbenzyl)malonate is stocked at 98% purity by multiple vendors (e.g., Leyan, product 1732508), whereas the dimethyl analog is not a standard catalog item, requiring custom synthesis .

Ester selection Process safety Alkylation efficiency

High-Value Application Scenarios for Diethyl 2-(3,4-dimethylbenzyl)malonate Procurement


GMP Intermediate Supply for TRPV1-Targeted Non-Opioid Analgesic API Manufacturing

Procurement of diethyl 2-(3,4-dimethylbenzyl)malonate at ≥98% purity is essential for the GMP synthesis of Davasaicin (KR-25018) and related 3-(3,4-dimethylphenyl)propylamine-derived TRPV1 agonists. As demonstrated in the PBQ-induced writhing test, the final API derived from this intermediate achieves an ED₅₀ of 0.5–1.0 µg/kg—approximately 300–600 times more potent than capsaicin [1]. The regiospecific malonate alkylation route (NaOEt/EtOH) avoids palladium catalysis entirely, simplifying elemental impurity risk assessment per ICH Q3D guidelines and supporting a cleaner regulatory filing for ANDA or NDA submissions [2].

Structure-Activity Relationship (SAR) Probe Synthesis for Vanilloid Receptor Pharmacology

Medicinal chemistry groups investigating TRPV1 ligand SAR require the 3,4-dimethylbenzyl-substituted malonate as a key building block for generating focused libraries of phenylacetamide and thiourea analogs. The Ki values of 11–19 nM reported for optimized thiourea derivatives containing the 3,4-dimethylphenyl pharmacophore confirm that this substitution pattern is critical for sub-nanomolar vanilloid receptor binding . The intermediate's two ester groups enable sequential orthogonal functionalization: mono-hydrolysis/decarboxylation yields the propionic acid for amide coupling, while the second ester can be retained for further diversification. This synthetic versatility makes it a strategic procurement item for TRPV1-focused drug discovery programs.

Process Chemistry Development and Scale-Up of Non-Narcotic Analgesic Candidates

For CROs and CDMOs developing scalable routes to non-opioid analgesics, diethyl 2-(3,4-dimethylbenzyl)malonate offers a validated entry point with established process parameters. The boiling point of 363.4 °C at 760 mmHg provides sufficient thermal latitude for distillative purification, while the LogP of 2.59 supports efficient extractive workup . The commercial availability at 98% purity from multiple vendors eliminates the need for in-house synthesis of this intermediate, reducing development timelines and enabling rapid process feasibility studies for clients targeting the TRPV1 analgesic space .

Quote Request

Request a Quote for Diethyl 2-(3,4-dimethylbenzyl)malonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.